

Unveiling the Selectivity Profile of a Novel VEGFR-2 Kinase Inhibitor

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Compound of Interest		
Compound Name:	Vegfr-2-IN-64	
Cat. No.:	B15576130	Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a transmembrane tyrosine kinase that plays a pivotal role in both physiological and pathological processes, including tumor growth and metastasis. The development of small molecule inhibitors targeting VEGFR-2 has been a cornerstone of anti-angiogenic therapy in oncology. However, the clinical utility of many kinase inhibitors is often hampered by off-target effects, which can lead to toxicity and limit therapeutic efficacy. Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the human kinome is paramount.

This technical guide provides a detailed overview of the selectivity and characterization of a hypothetical, next-generation VEGFR-2 inhibitor, herein referred to as **Vegfr-2-IN-64**. The data and methodologies presented are representative of a robust preclinical assessment for such a compound, offering a blueprint for researchers in the field.

Data Presentation: Kinase Selectivity Profile of Vegfr-2-IN-64

The kinase selectivity of **Vegfr-2-IN-64** was assessed against a panel of representative kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of



Vegfr-2-IN-64 against these kinases, demonstrating its high potency and selectivity for VEGFR-2.

Kinase Target	IC50 (nM)	Fold Selectivity vs. VEGFR-2
VEGFR-2	5	1
VEGFR-1	250	50
VEGFR-3	400	80
PDGFRβ	>10,000	>2000
c-Kit	>10,000	>2000
FGFR1	>10,000	>2000
EGFR	>10,000	>2000
SRC	>10,000	>2000
ABL1	>10,000	>2000

Experimental Protocols In Vitro Kinase Inhibition Assay

A radiometric kinase assay was employed to determine the IC50 values of **Vegfr-2-IN-64** against a panel of purified kinases.

Materials:

- Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFRβ, etc.)
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1 for tyrosine kinases)
- [y-33P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)



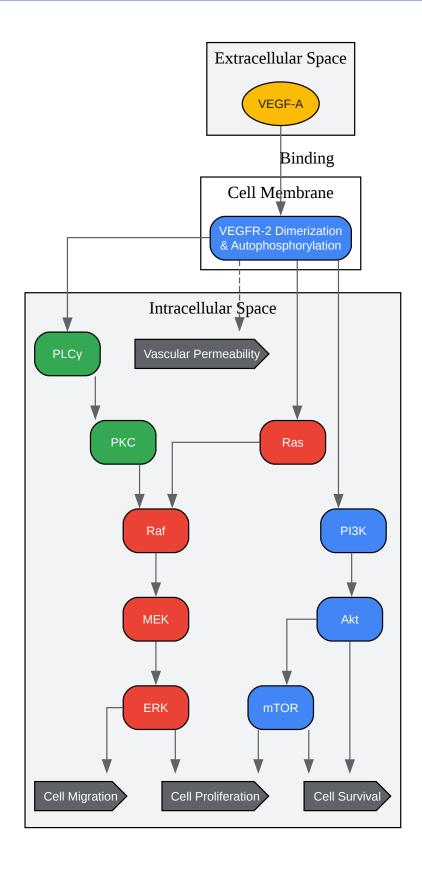
- Vegfr-2-IN-64 (serially diluted in DMSO)
- · 96-well plates
- Phosphocellulose filter mats
- Scintillation counter

Method:

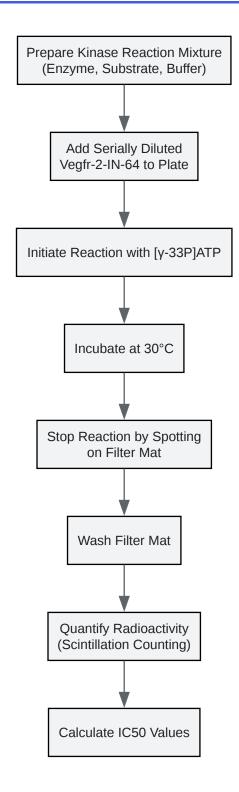
- A kinase reaction mixture was prepared containing the respective kinase enzyme, substrate peptide, and kinase reaction buffer.
- **Vegfr-2-IN-64**, serially diluted in DMSO, was added to the wells of a 96-well plate. A control with DMSO alone was included.
- The kinase reaction was initiated by the addition of [y-33P]ATP.
- The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction was stopped by spotting the reaction mixture onto phosphocellulose filter mats.
- The filter mats were washed multiple times with phosphoric acid to remove unincorporated [y-33P]ATP.
- The amount of incorporated radiolabel, corresponding to kinase activity, was quantified using a scintillation counter.
- IC50 values were calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Visualizations VEGFR-2 Signaling Pathway

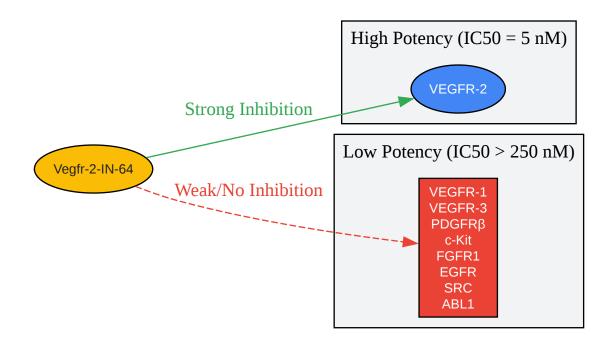












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